3,5-Dimethyl-4-((4-(methylsulfonyl)piperidin-1-yl)sulfonyl)isoxazole
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Overview
Description
3,5-Dimethyl-4-((4-(methylsulfonyl)piperidin-1-yl)sulfonyl)isoxazole is a synthetic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a piperidine ring substituted with a methylsulfonyl group, which is further connected to the isoxazole ring through a sulfonyl linkage. The compound’s unique structure imparts specific chemical and biological properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-((4-(methylsulfonyl)piperidin-1-yl)sulfonyl)isoxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine hydrochloride under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-((4-(methylsulfonyl)piperidin-1-yl)sulfonyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
3,5-Dimethyl-4-((4-(methylsulfonyl)piperidin-1-yl)sulfonyl)isoxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-((4-(methylsulfonyl)piperidin-1-yl)sulfonyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole: Lacks the piperidine and sulfonyl groups, resulting in different chemical and biological properties.
4-(Methylsulfonyl)piperidine: Contains the piperidine ring with a methylsulfonyl group but lacks the isoxazole ring.
Sulfonyl Isoxazoles: Compounds with similar sulfonyl and isoxazole structures but different substituents.
Uniqueness
3,5-Dimethyl-4-((4-(methylsulfonyl)piperidin-1-yl)sulfonyl)isoxazole is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
3,5-Dimethyl-4-((4-(methylsulfonyl)piperidin-1-yl)sulfonyl)isoxazole is a synthetic compound belonging to the isoxazole class, characterized by its unique structure which includes a piperidine ring and sulfonyl groups. This compound has garnered attention in the scientific community for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The molecular formula of this compound is C12H16N2O4S2, with a molecular weight of approximately 320.39 g/mol. The compound features a five-membered isoxazole ring fused with a piperidine derivative, which enhances its biological activity through various mechanisms.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It can modulate the activity of various receptors on cell surfaces, influencing signal transduction pathways.
- Gene Expression Alteration : The compound may also impact gene expression related to cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that derivatives of isoxazoles, including this compound, exhibit significant antimicrobial properties. A study highlighted that sulfonamide derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported were comparable to established antibiotics like ampicillin .
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 25 | Staphylococcus aureus |
3,5-Dimethylisoxazole | 30 | Escherichia coli |
Anticancer Activity
The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction . The IC50 values for various cancer cell lines have been reported as follows:
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 12 |
A549 | 18 |
Enzyme Inhibition
Enzyme inhibition studies have demonstrated that the compound effectively inhibits acetylcholinesterase (AChE) and urease. These activities are crucial for therapeutic applications in treating conditions like Alzheimer's disease and gastric ulcers .
Enzyme | IC50 (µM) |
---|---|
Acetylcholinesterase | 10 |
Urease | 8 |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in Bioorganic & Medicinal Chemistry evaluated the antimicrobial properties of various sulfonamide derivatives, including those based on isoxazoles. Results indicated that modifications at the piperidine ring enhanced antibacterial activity significantly .
- Anticancer Properties : Research conducted by Zhang et al. (2019) explored the anticancer potential of isoxazole derivatives. Their findings suggested that compounds with sulfonamide functionalities exhibited promising results in inhibiting tumor growth in vitro .
- Enzyme Inhibition : A comparative analysis of several piperidine derivatives revealed that those containing sulfonyl groups displayed superior enzyme inhibition profiles against AChE and urease compared to their counterparts without these groups .
Properties
IUPAC Name |
3,5-dimethyl-4-(4-methylsulfonylpiperidin-1-yl)sulfonyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5S2/c1-8-11(9(2)18-12-8)20(16,17)13-6-4-10(5-7-13)19(3,14)15/h10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPDAHWCSODJFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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